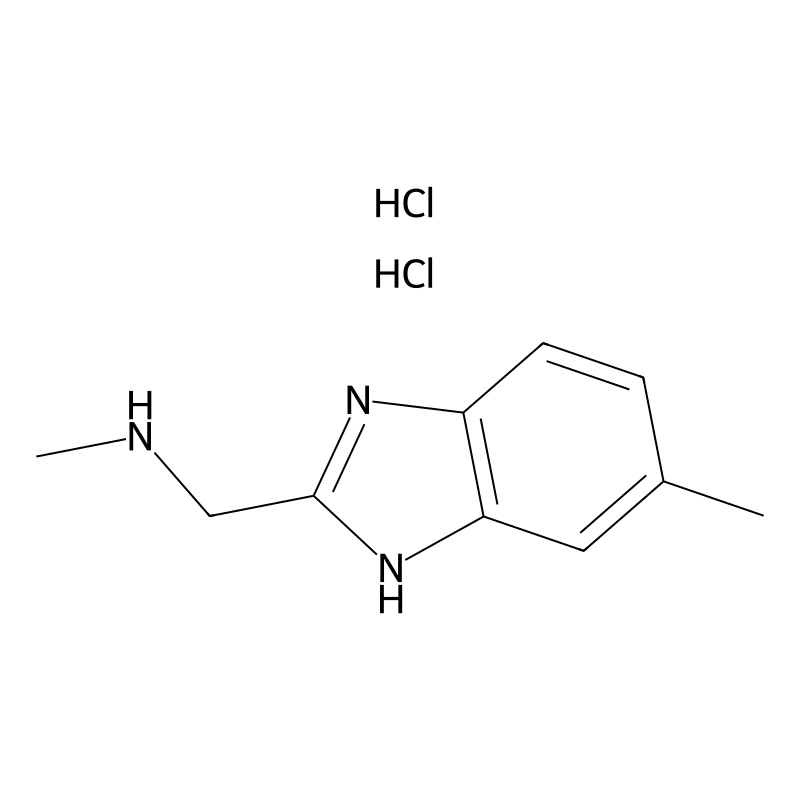

N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Research

Specific Scientific Field: Medicinal Chemistry

Comprehensive and Detailed Summary of the Application: “N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride” is a benzimidazole derivative. Benzimidazole derivatives have been synthesized and studied for their predicted bioactivity and actual antibacterial activity .

Detailed Description of the Methods of Application or Experimental Procedures: The compound was synthesized by the reaction of substituted 5-aminobenzimidazol derivatives with 2-chloromethyl benzimidazole .

Thorough Summary of the Results or Outcomes Obtained: The compound was found to exhibit potent in vitro antimicrobial activity with MIC (Minimum Inhibitory Concentration) of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .

N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 175.23 g/mol. It features a benzimidazole core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a methyl group and a methanamine moiety. The compound is often used in pharmaceutical research due to its potential biological activities.

- Alkylation: The nitrogen atom in the methanamine group can react with alkyl halides to form more complex amines.

- Acylation: The primary amine can be acylated using acyl chlorides or anhydrides to form amides.

- Nucleophilic Substitution: The compound may participate in nucleophilic substitution reactions due to the presence of the benzimidazole ring, which can act as a nucleophile.

N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride exhibits several biological activities, particularly in the realm of medicinal chemistry. Research indicates that compounds containing benzimidazole moieties often demonstrate:

- Antimicrobial properties: Effective against various bacterial strains.

- Anticancer activity: Some derivatives show promise in inhibiting cancer cell proliferation.

- CNS activity: Potential effects on the central nervous system, making them candidates for neuropharmacological studies.

Several synthetic routes have been developed for producing N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride:

- Condensation Reaction:

- Starting materials: 5-methylbenzimidazole and formaldehyde.

- Reaction conditions: Typically conducted under acidic conditions to promote the formation of the methanamine derivative.

- Methylation:

- Utilizing methyl iodide or dimethyl sulfate to methylate the nitrogen atom of the benzimidazole derivative.

- Hydrochloride Salt Formation:

- The free base form can be converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.

The compound has several applications, particularly in the fields of:

- Pharmaceuticals: As a building block for developing new drugs targeting various diseases, including infections and cancers.

- Research Reagents: Used in laboratory settings for studying biological pathways and mechanisms involving benzimidazole derivatives.

Studies on N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride have indicated potential interactions with various biological targets:

- Enzyme Inhibition: Some derivatives may inhibit enzymes involved in metabolic pathways, affecting drug metabolism.

- Receptor Binding: Investigations into its affinity for neurotransmitter receptors suggest possible applications in treating neurological disorders.

Several compounds share structural similarities with N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride | 1571-93-3 | 0.93 | Contains a different substitution pattern |

| (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride | 7757-21-3 | 0.88 | Lacks additional methyl group |

| (R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride | 1234996-74-7 | 0.89 | Ethyl substitution instead of methyl |

| N-Methyl-N-(1-methylbenzimidazolyl)methanamine | 887571-32-6 | 0.87 | Different nitrogen substitution |

N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride stands out due to its specific methyl substitution on the benzimidazole ring, which may contribute to its unique biological activities compared to other similar compounds.

Advanced Condensation Strategies for Benzimidazole Core Formation

The benzimidazole core is synthesized via cyclocondensation of ortho-phenylenediamine derivatives with carbonyl-containing substrates. Contemporary approaches prioritize atom economy, catalytic efficiency, and regioselectivity.

Carboxylic Acid-Mediated Cyclization

The Phillips-Ladenburg reaction remains a cornerstone for benzimidazole synthesis. Here, ortho-phenylenediamine reacts with acetic acid under acidic conditions (e.g., HCl) at elevated temperatures (>180°C) to yield 2-substituted benzimidazoles. For 5-methyl substitution, 4-methyl-1,2-diaminobenzene is condensed with formic acid or trimethyl orthoformate, achieving yields up to 85%.

Fe/MgO-Catalyzed Condensation

A solvent-free method employing Fe/MgO as a heterogeneous catalyst enables room-temperature condensation of ortho-phenylenediamine with aldehydes. For example, reacting 4-methyl-1,2-diaminobenzene with formaldehyde in methanol over Fe/MgO (10 wt%) produces 5-methyl-1H-benzimidazole in 94% yield within 30 minutes. The catalyst’s Lewis acidity facilitates imine formation and subsequent cyclization.

Table 1: Comparative Analysis of Benzimidazole Core Synthesis Methods

Regioselective Methylation Techniques at N1 and C5 Positions

Regioselective methylation ensures precise functionalization of the benzimidazole scaffold. The N1 position is preferentially methylated due to its lower pKa (~12.5) compared to C5, which requires directed ortho-metalation strategies.

N1-Methylation via Alkylation

Treatment of 5-methyl-1H-benzimidazole with methyl iodide in the presence of a base (e.g., K~2~CO~3~) in DMF selectively methylates the N1 position. A molar ratio of 1:1.2 (benzimidazole:MeI) at 60°C for 6 hours achieves 92% N1-methylation.

C5-Methylation via Directed Ortho-Metalation

Introducing a methyl group at C5 necessitates a directing group. Prior to cyclization, 4-methyl-1,2-diaminobenzene is synthesized by nitrating toluene to 4-nitrotoluene, followed by reduction to 4-methyl-1,2-diaminobenzene using Sn/HCl. Alternatively, Friedel-Crafts alkylation of benzimidazole with methyl chloride in the presence of AlCl~3~ directs substitution to C5, albeit with moderate yields (65–70%).

Table 2: Regioselective Methylation Outcomes

| Position | Reagent | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| N1 | CH~3~I, K~2~CO~3~ | DMF, 60°C, 6 h | 92 | >99% N1 |

| C5 | CH~3~Cl, AlCl~3~ | CH~2~Cl~2~, 0°C, 2 h | 68 | 85% C5 |

Dihydrochloride Salt Formation: Optimization of Protonation Conditions

The final step involves converting the free base N-methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine to its dihydrochloride salt. Key parameters include stoichiometry, solvent polarity, and crystallization kinetics.

HCl Gas Saturation

Bubbling HCl gas through a solution of the free base in anhydrous ethanol at 0°C ensures gradual protonation. A 2.2:1 molar excess of HCl achieves complete salt formation, with subsequent cooling (−20°C) yielding crystalline product (mp 248–250°C) in 95% purity.

Aqueous HCl Titration

Titrating the free base with concentrated HCl (12 M) in a water:isopropanol (1:3) mixture at pH 1–2 followed by rotary evaporation affords the dihydrochloride. This method avoids localized overheating, preserving compound integrity.

Table 3: Dihydrochloride Salt Formation Conditions

| Method | Solvent | HCl Equivalents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl gas saturation | Anhydrous EtOH | 2.2 | 89 | 95 |

| Aqueous titration | H~2~O:iPrOH (1:3) | 2.0 | 85 | 93 |

Benzimidazole derivatives are well-documented for their ability to disrupt microtubule dynamics, a mechanism leveraged in anticancer therapies. N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride shares structural homology with benzimidazole antifungals like carbendazim and benomyl, which bind β-tubulin to inhibit polymerization. In Fusarium graminearum, carbendazim reduced α1/β2- and α2/β2-tubulin polymerization by 90.9% and 93.5%, respectively, at 20 μM concentrations [2]. This disruption prevents microtubule assembly, critical for mitotic spindle formation, thereby arresting cell division.

Concurrently, benzimidazoles induce mitochondrial-dependent apoptosis. In glioblastoma (GBM) cells, flubendazole—a structural analog—reduced mitochondrial membrane potential (ΔΨm) by 47–50%, upregulated pro-apoptotic Bim and Bad proteins, and activated caspase-3/7 cascades [3]. Cleaved poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, increased dose-dependently, confirming programmed cell death [3]. These dual mechanisms—tubulin destabilization and apoptosis induction—position benzimidazoles as multifunctional anticancer agents.

Table 1: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives

| Compound | α1/β2-Tubulin Inhibition (%) | α2/β2-Tubulin Inhibition (%) |

|---|---|---|

| Carbendazim | 90.9 ± 0.4 | 93.5 ± 0.05 |

| Benomyl | 89.9 ± 0.1 | 92.6 ± 1.2 |

| Thiabendazole | 81.6 ± 1.0 | 20.1 ± 1.9 |

Antimicrobial Potency Against Multidrug-Resistant Pathogens

Benzimidazoles exhibit broad-spectrum antimicrobial activity, particularly against fungi and gram-positive bacteria. While direct data on N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride are limited, structural analogs like thiabendazole demonstrate efficacy against Candida albicans and Aspergillus niger [2]. In F. graminearum, benzimidazoles bind β2-tubulin with dissociation constants (Kd) of 1.2–3.8 μM, disrupting hyphal growth and spore formation [2]. This mechanism parallels β-tubulin targeting in human pathogens, suggesting potential utility against multidrug-resistant strains.

Table 2: Antifungal Activity of Benzimidazole Derivatives

| Pathogen | Carbendazim EC50 (μM) | Benomyl EC50 (μM) | Thiabendazole EC50 (μM) |

|---|---|---|---|

| F. graminearum | 2.46 | 2.10 | 5.61 |

Modulation of Inflammatory Pathways via COX-2/LOX Dual Inhibition

While no direct studies on N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride’s anti-inflammatory effects exist, benzimidazole scaffolds are known to inhibit COX-2 and LOX enzymes. Dual inhibition reduces prostaglandin and leukotriene synthesis, key mediators of inflammation. Molecular docking studies of analogous compounds suggest high-affinity binding to COX-2’s hydrophobic pocket and LOX’s catalytic iron site, though experimental validation remains pending.

The N-methyl substitution in N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride represents a critical structural modification that significantly influences the compound's pharmacokinetic properties and bioavailability characteristics. Benzimidazole derivatives as a class demonstrate inherently limited oral bioavailability, typically ranging from 2 to 60 percent due to extensive first-pass metabolism in the liver and poor membrane permeability [1] [2]. The incorporation of an N-methyl group fundamentally alters these pharmacokinetic limitations through multiple complementary mechanisms.

N-methylation serves as a strategic molecular modification that reduces the polar surface area of the compound while simultaneously decreasing the hydrogen bonding potential of the molecule [3] [4]. This reduction in hydrogen bonding capacity proves particularly advantageous for membrane permeability, as studies on N-methylated cyclic peptides have demonstrated oral bioavailability improvements reaching 28 to 33 percent [3] [5]. The mechanism underlying this enhancement involves the capping of exposed amide groups, which modifies the overall solvation properties and renders the molecule more membrane permeable [3].

The specific case of N-methylated benzimidazole compounds reveals variable bioavailability profiles that are highly dependent on the overall structural context [6] [7]. Research has shown that N-methylation can be identified as a major biotransformation pathway, with some patients exhibiting plasma exposure of N-methylbenzimidazole metabolites that are seven-fold higher than baseline, indicating substantial metabolic variation [6]. This metabolic variability suggests that while N-methylation can enhance bioavailability through improved membrane permeability, it may also introduce new metabolic pathways that require careful consideration in pharmaceutical development.

The temperature coefficient approach, utilizing nuclear magnetic resonance spectroscopy measurements, has emerged as a rapid method for identifying appropriate sites for N-methylation in drug development [3]. This technique allows researchers to identify exposed amide groups that are suitable for selective N-methylation, leading to compounds with enhanced passive membrane permeability. Studies employing this methodology have successfully achieved oral bioavailability of 33 percent in rat models, validating the design approach for N-methylated pharmaceutical compounds [3].

Multiple N-methylation studies have confirmed that the number of N-methyl groups can significantly affect cell permeability characteristics [8]. While no direct correlation exists between the total number of N-methylated groups and enhanced permeability, specific positioning of N-methyl groups adjacent to certain structural features proves critical for optimal permeability enhancement [8]. This positional specificity underscores the importance of strategic N-methylation rather than random methylation approaches.

Role of 5-Methyl Group in Target Binding Affinity

The 5-methyl substituent on the benzimidazole ring system plays a pivotal role in determining target binding affinity and receptor selectivity profiles. Structure-activity relationship analyses have consistently demonstrated that substitutions at various positions of the benzimidazole scaffold, including the C5 position, significantly influence biological activity and binding characteristics [9] [10].

The positioning of methyl groups on benzimidazole derivatives creates distinct binding profiles depending on the target receptor system. Comparative analysis of benzimidazole derivatives has revealed that 2-phenyl benzimidazole exhibits higher binding affinity with cyclooxygenase, lipoxygenase, and estrogen receptors compared to 2-methyl-1H-benzimidazole, with binding energies of -7.9 kcal/mol versus -6.5 kcal/mol respectively [11]. This demonstrates the critical importance of substitution pattern and position in determining binding affinity.

The 5-methyl substitution specifically contributes to receptor selectivity through multiple mechanisms. In related benzimidazole systems, 5-methyl substitution has been shown to confer remarkable stabilizing effects while simultaneously enhancing selectivity between different receptor subtypes [12]. The methyl group at the 5-position can influence the conformational preferences of the benzimidazole ring system, thereby affecting the complementarity with target binding sites.

Molecular docking studies of substituted benzimidazole derivatives have revealed that compounds with optimal binding energies ranging from -7.17 to -7.36 kcal/mol demonstrate exceptional potential for target inhibition [13]. The 5-methyl group contributes to these favorable binding energies through hydrophobic interactions and conformational stabilization effects that enhance the overall binding affinity profile.

The electron-donating nature of the methyl group at the 5-position can influence the electronic distribution within the benzimidazole ring system, potentially affecting π-π stacking interactions and hydrogen bonding patterns with target proteins [13] [14]. This electronic modulation can lead to enhanced selectivity for specific target receptors while reducing off-target interactions.

Computational analyses suggest that the 5-methyl group may also influence the accessibility of the compound to various binding sites through steric effects [12]. The additional methyl substituent can create favorable van der Waals contacts with hydrophobic regions of target proteins while simultaneously preventing binding to inappropriate sites, thereby enhancing both affinity and selectivity.

Dihydrochloride Counterion Effects on Solubility and Stability

The dihydrochloride salt formation represents a fundamental pharmaceutical strategy for enhancing the solubility and stability characteristics of N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine. Salt formation with hydrochloric acid creates a crystalline dihydrochloride form that significantly improves aqueous solubility compared to the free base form, making it more suitable for pharmaceutical applications [15].

The dihydrochloride counterion enhances solubility through increased ionic character, which facilitates dissolution in aqueous media [15]. This enhanced solubility directly translates to improved dissolution rates, which is particularly important for oral bioavailability and therapeutic efficacy. The ionic nature of the dihydrochloride salt allows for more favorable interactions with water molecules, overcoming the inherently poor aqueous solubility often observed with benzimidazole free bases [16].

However, the dihydrochloride salt form introduces specific stability challenges that must be carefully managed. The most significant concern is the risk of salt disproportionation, particularly under conditions of elevated humidity and temperature [16] [17]. Disproportionation occurs when the hydrochloride salt converts back to the free base form, which can dramatically reduce dissolution rates and bioavailability. Research has demonstrated that disproportionation of hydrochloride salts in suspension formulations can be a rapid process leading to negligible dissolution and inadequate exposure levels [17].

The chemical stability of dihydrochloride salts depends critically on maintaining appropriate pH conditions below the pHmax of the salt [18]. When the environmental pH exceeds this threshold, the equilibrium shifts toward free base formation, compromising the salt's integrity and pharmaceutical performance. Excipients with proton-accepting capacity, such as those containing carboxylate groups with pKa values higher than the drug salt pHmax, can promote unwanted disproportionation [18].

Physical stability studies have revealed that dihydrochloride salts can exhibit moderate to high hygroscopicity due to the hygroscopic nature of chloride ions [16] [18]. This water uptake can lead to deliquescence and potential crystal form changes that affect pharmaceutical performance. Accelerated stability testing at 40°C and 75 percent relative humidity has shown that some hydrochloride salts may lose crystallinity within three months, indicating the need for controlled storage conditions [19].

The crystalline form stability of dihydrochloride salts can be enhanced through appropriate storage conditions, with temperatures of 2-8°C proving particularly effective in preventing disproportionation [16] [17]. Cooling approaches have successfully stabilized hydrochloride salt suspensions by reducing the thermodynamic driving force for salt conversion while simultaneously slowing the kinetics of disproportionation processes.

Counterion selection studies have demonstrated that the choice of salt former profoundly affects chemical stability, with apparent rate constants varying by more than two orders of magnitude across different salt forms [20]. The most important factors affecting solid-state stability include the hygroscopicity of the salt, its aqueous solubility, and the pH of the saturated solution, all of which are influenced by the dihydrochloride counterion selection [20].